molecular formula C10H7NO2 B1388156 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde CAS No. 1150618-26-0

1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde

Cat. No.: B1388156
CAS No.: 1150618-26-0
M. Wt: 173.17 g/mol
InChI Key: FWCONIZGDSZDBD-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde is a high-purity chemical building block designed for research and development in drug discovery and medicinal chemistry. The 1-oxo-1,2-dihydroisoquinoline scaffold is a recognized pharmacophore in the design of enzyme inhibitors and biologically active compounds. Scientific literature has demonstrated the value of this core structure in the development of inhibitors for viral proteases, such as the West Nile Virus (WNV) NS2B/NS3 protease, a key target for antiviral therapeutic development . The aldehyde functional group at the 6-position provides a versatile handle for synthetic elaboration, enabling researchers to create diverse compound libraries through condensation reactions, such as the formation of Schiff bases, or further functionalization to other valuable groups. The electronic properties and planar structure of the dihydroisoquinoline system allow for potential π-stacking interactions within enzyme binding sites, which can be critical for achieving high-affinity binding . This compound is intended for use in laboratory research applications only. Researchers are advised to handle this material with appropriate personal protective equipment in a well-ventilated environment and to consult the associated safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCONIZGDSZDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653978
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-26-0
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst: Pd(OAc)₂ (5–10 mol%)
  • Ligand: P(o-tolyl)₃ (10–20 mol%)
  • Base: NaOH (5 equivalents)
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 50–80 °C
  • Reaction time: Typically several hours

Yield Data from Representative Reactions

Entry Pd(OAc)₂ (mol%) P(o-tolyl)₃ (mol%) Temp (°C) Yield (%) Notes
1 5 10 80 78 Standard conditions
2 10 20 80 88 Increased catalyst loading
3 5 10 50 86 Lower temperature
4 5 10 25 40 Significant yield decrease
5 5 10 100 76 Higher temperature

This method proceeds via an intramolecular cyclization followed by transmetallation with the arylboronic acid, generating the substituted dihydroisoquinoline scaffold efficiently.

Formylation via Vilsmeier–Haack Reaction

Another common approach to introduce the aldehyde group at position 6 on the isoquinoline ring is the Vilsmeier–Haack reaction, which involves:

  • Reagents: Phosphoryl chloride (POCl₃) and dimethylformamide (DMF)
  • Conditions: Controlled temperature (0–60 °C), typically around 40 °C for 12 hours
  • Mechanism: Electrophilic aromatic substitution introducing the formyl group

Key Factors Affecting Yield

  • Purity of reagents (fresh POCl₃)
  • Anhydrous reaction environment
  • Stoichiometric control of POCl₃ and DMF
  • Reaction temperature and time optimization

Typical yields range from 60% to 70% after purification by column chromatography using ethyl acetate/hexane gradients.

Modified Castagnoli–Cushman Reaction

This multistep reaction is used for the synthesis of substituted isoquinoline derivatives, including this compound, by:

  • Condensation of cyclic imides with aldehydes or ketones
  • Cyclization under acidic or basic catalysis
  • Functional group transformations to introduce ketone and aldehyde moieties

This method allows for structural diversity and is useful in medicinal chemistry applications where modifications at various positions are needed.

Analytical Characterization to Confirm Structure

  • ¹H NMR: Aldehyde proton appears as a singlet near δ 9.8–10.2 ppm
  • ¹³C NMR: Carbonyl carbons resonate around 190–195 ppm
  • IR Spectroscopy: Aldehyde C=O stretch near 1700 cm⁻¹; lactam C=O near 1650 cm⁻¹
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 173.17 g/mol

These techniques ensure the purity and correct structural assignment of the synthesized compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Palladium-Catalyzed Cyclization Pd(OAc)₂, P(o-tolyl)₃, NaOH, dioxane/H₂O, 50–80 °C High regioselectivity, versatile 78–88 Suitable for substituted derivatives
Vilsmeier–Haack Formylation POCl₃, DMF, 0–60 °C Direct aldehyde introduction 60–70 Requires strict anhydrous conditions
Modified Castagnoli–Cushman Cyclic imides, aldehydes/ketones, acid/base catalysis Structural diversity, multi-step Variable Enables functional group modifications

Research Findings and Practical Considerations

  • The palladium-catalyzed method is favored for synthesizing substituted 1,2-dihydroisoquinolines, which can be oxidized to the target compound. Optimization of catalyst loading and temperature is critical for maximizing yield.
  • The Vilsmeier–Haack reaction is a classic and reliable method for aldehyde introduction but requires careful control of moisture and reagent freshness to avoid side reactions.
  • Multi-step syntheses like the Castagnoli–Cushman reaction offer flexibility but may have lower overall yields due to complexity.
  • Reproducibility depends on stringent control of reaction parameters, solvent purity, and intermediate verification by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Enzymes

One of the most promising applications of 1-oxo-1,2-dihydroisoquinoline-6-carbaldehyde derivatives is their role as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. Recent studies have shown that modifications to the isoquinoline scaffold can enhance the inhibitory activity against PARP enzymes, with some derivatives demonstrating IC50 values in the nanomolar range .

Table 1: Summary of PARP Inhibitory Activity of 1-Oxo-1,2-dihydroisoquinoline Derivatives

Compound IDStructure ModificationIC50 (nM)Selectivity Index
3lUnsubstituted156High
3aBenzamide derivative1300Moderate
3bFluorine substitution950High

1.2. Antiviral Activity

Exploratory studies have indicated that derivatives of this compound can inhibit viral proteases, such as those from the West Nile Virus (WNV). The unique molecular structure allows for interactions that disrupt viral replication processes .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Common methods include:

  • Modified Castagnoli-Cushman Reaction : This method is often employed to create various substituted isoquinoline derivatives.
  • Amidation Reactions : These reactions facilitate the introduction of different functional groups that can significantly alter the pharmacological properties of the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 1-oxo-1,2-dihydroisoquinoline derivatives. Research indicates that specific substitutions on the aromatic ring can lead to improved potency and selectivity against target enzymes .

Toxicological Assessments

Before advancing to clinical trials, thorough toxicological assessments are essential. The compound's properties suggest it has a favorable safety profile, with low toxicity observed in preliminary studies .

Conclusion and Future Directions

The applications of this compound highlight its potential as a scaffold for developing novel therapeutic agents. Ongoing research aims to refine its synthesis and evaluate additional biological activities, paving the way for new treatments in oncology and virology.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Differences :

  • Core Structure: The target compound’s fused isoquinoline system enhances aromatic stability compared to monocyclic pyridine (CAS 106984-91-2) or non-fused isoindoline (CAS 926307-99-5) derivatives .
  • Substituent Effects: The aldehyde at position 6 in the isoquinoline derivative may exhibit steric hindrance, reducing nucleophilic attack rates compared to aldehydes at position 3 in quinoline analogs (e.g., 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) .
  • Electronic Properties: Electron-withdrawing groups (e.g., bromine in 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) increase molecular weight and alter reactivity, whereas methyl groups (e.g., 6-Methyl derivative) enhance lipophilicity .

Research Findings and Critical Analysis

  • Crystallography: Structural analogs like methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () exhibit intermolecular C–H⋯π interactions, suggesting that the target compound’s aldehyde group could influence crystal packing and solubility .
  • Similarity Scores: Computational analyses () highlight moderate similarity (0.66–0.83) between the target compound and pyridine/isoindoline derivatives, underscoring the unique reactivity of the isoquinoline scaffold .
  • Synthetic Challenges: The discontinued status of this compound () may reflect difficulties in purification or stabilization, contrasting with more robustly available quinoline-based aldehydes .

Biological Activity

1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde is a compound belonging to the isoquinoline class of alkaloids, which are known for their diverse biological activities. This article aims to explore its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by an isoquinoline backbone with an aldehyde functional group at the 6-position. This configuration contributes to its reactivity and potential biological activity. The molecular formula is C10H9NOC_{10}H_{9}NO with a molecular weight of approximately 173.171 g/mol.

Antimicrobial Activity

Research indicates that isoquinoline derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The presence of the aldehyde group in this compound may enhance its interaction with microbial enzymes or cell structures, leading to antimicrobial effects.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Isoquinoline derivatives are known for their ability to modulate inflammatory pathways, which could be a target for therapeutic intervention in inflammatory diseases. However, specific mechanisms of action for this compound remain to be fully elucidated.

Anticancer Potential

The anticancer activity of isoquinoline derivatives has garnered attention in recent years. The structural similarity of this compound to established anticancer agents suggests that it may interact with cancer-related pathways or targets. Initial findings indicate potential efficacy in inhibiting cancer cell proliferation, although detailed studies are required to confirm these effects and understand the underlying mechanisms .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Its ability to interact with biological targets such as enzymes and receptors involved in metabolic pathways is crucial for elucidating its pharmacological profile. The aldehyde functional group may play a significant role in these interactions by forming covalent bonds with nucleophilic sites on target proteins .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H9NOC_{10}H_{9}NOAldehyde at position 6Antimicrobial, anti-inflammatory, anticancer
BerberineC20H18N2O4C_{20}H_{18}N_{2}O_{4}Plant alkaloidAntidiabetic, antimicrobial
4-Hydroxy-2-oxo-1,2-dihydroquinolineC9H7NOC_{9}H_{7}NOHydroxy and keto groupsAnti-HIV, antibacterial

This table illustrates how variations in substitution patterns can influence biological activity significantly. For example, berberine is well-known for its antimicrobial and antidiabetic properties due to its complex structure and multiple functional groups.

Case Studies

Several case studies have highlighted the potential of isoquinoline derivatives in therapeutic applications:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Effects : Another investigation showed that certain isoquinoline derivatives could reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound might also modulate inflammatory responses effectively .

Q & A

Q. What are the best practices for presenting synthetic and analytical data in publications?

  • Methodological Answer : Include raw spectral data (e.g., NMR integrals, coupling constants) in supplementary materials. For chromatograms, specify column type and mobile phase. Use SI units consistently and report yields as isolated masses with purity percentages (HPLC/GC). Adhere to IUPAC nomenclature for structural diagrams .

Q. How should researchers address ethical considerations in reporting negative or contradictory results?

  • Methodological Answer : Transparently document experimental conditions (e.g., humidity, equipment calibration dates) that may contribute to discrepancies. Publish negative results in data repositories (e.g., Figshare) to inform the community. Use platforms like Preprints.org for early dissemination of unresolved findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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